Methyl prednisolone-16-carboxylate

Description

Structure

2D Structure

3D Structure

Properties

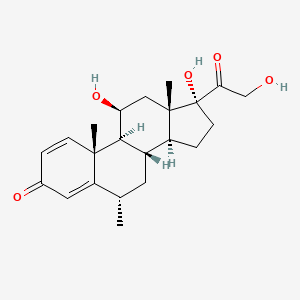

Molecular Formula |

C23H30O7 |

|---|---|

Molecular Weight |

418.5 g/mol |

IUPAC Name |

methyl (8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-16-carboxylate |

InChI |

InChI=1S/C23H30O7/c1-21-7-6-13(25)8-12(21)4-5-14-15-9-16(20(28)30-3)23(29,18(27)11-24)22(15,2)10-17(26)19(14)21/h6-8,14-17,19,24,26,29H,4-5,9-11H2,1-3H3/t14-,15-,16?,17-,19+,21-,22-,23-/m0/s1 |

InChI Key |

SNIXVWCOGOOOGH-ZIIXMLBZSA-N |

Isomeric SMILES |

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC([C@@]2(C(=O)CO)O)C(=O)OC)CCC4=CC(=O)C=C[C@]34C)O |

Canonical SMILES |

CC12CC(C3C(C1CC(C2(C(=O)CO)O)C(=O)OC)CCC4=CC(=O)C=CC34C)O |

Origin of Product |

United States |

Foundational & Exploratory

What is the chemical structure of Methyl prednisolone-16-carboxylate?

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methylprednisolone-16-carboxylate, a derivative of the potent synthetic glucocorticoid, methylprednisolone. While direct experimental data on this specific ester is limited in publicly accessible literature, this document extrapolates its probable chemical structure, physicochemical properties, and biological activity based on the well-characterized parent compounds: methylprednisolone and prednisolone-16-carboxylic acid. This guide includes detailed hypothetical experimental protocols for its synthesis and analysis, and a visualization of the presumed glucocorticoid receptor signaling pathway. All quantitative data for related compounds is summarized in structured tables for comparative analysis.

Introduction

Glucocorticoids are a cornerstone in the treatment of a wide array of inflammatory and autoimmune diseases. Methylprednisolone, a synthetic derivative of prednisolone, exhibits enhanced anti-inflammatory potency and reduced mineralocorticoid activity compared to its parent compound. The modification of the corticosteroid structure, such as through esterification, is a common strategy in drug development to alter pharmacokinetic properties, including duration of action, tissue penetration, and metabolic stability.

Methylprednisolone-16-carboxylate is the methyl ester of prednisolone-16-carboxylic acid. The introduction of a carboxylate group at the C-16 position of the steroid nucleus is a known metabolic pathway and a target for the design of "soft" steroids, which are intended for local action with reduced systemic side effects. Esterification of this carboxylic acid to its methyl ester would likely modify its lipophilicity and, consequently, its absorption, distribution, metabolism, and excretion (ADME) profile.

This guide aims to provide a detailed technical resource on Methylprednisolone-16-carboxylate for researchers and professionals in drug development by consolidating available information on its core structure and related analogues.

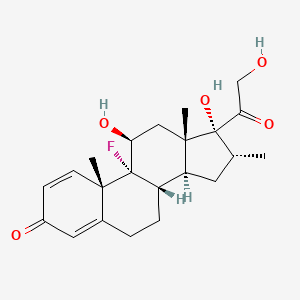

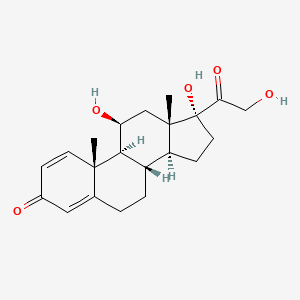

Chemical Structure and Identification

Based on its nomenclature and related compounds found in the literature, the chemical structure of Methylprednisolone-16-carboxylate is deduced to be methyl 11β,17α,21-trihydroxy-6α-methyl-3,20-dioxopregna-1,4-diene-16-carboxylate.

Chemical Structure of Methylprednisolone-16-carboxylate:

(Note: This is a simplified 2D representation and does not depict the stereochemistry.)

A closely related chemical entity, methyl 11,17,21-trihydroxy-3,20-dioxopregna-1,4-diene-16-carboxylate, has been assigned the CAS Number 111802-47-2 .[1] It is highly probable that this refers to the same compound, without the 6α-methyl group. The structure of the 6α-methylated version is the focus of this guide.

Physicochemical Properties

Table 1: Physicochemical Properties of Methylprednisolone

| Property | Value | Reference |

| CAS Number | 83-43-2 | [2][3][4] |

| Molecular Formula | C22H30O5 | [5][6][7] |

| Molecular Weight | 374.47 g/mol | [5][7][8] |

| Appearance | White to off-white crystalline powder | [8] |

| Melting Point | 228-237 °C | [9] |

| Solubility | Sparingly soluble in alcohol, dioxane, and methanol; slightly soluble in acetone and chloroform; very slightly soluble in ether; practically insoluble in water. | [8] |

| logP (Octanol/Water) | 1.86 |

Table 2: Physicochemical Properties of Prednisolone-16-carboxylic acid

| Property | Value | Reference |

| PubChem CID | 17756756 | [10] |

| Molecular Formula | C22H28O7 | [10] |

| Molecular Weight | 404.45 g/mol | [10] |

| logP (Octanol/Water) | 1.3 | |

| Hydrogen Bond Donor Count | 4 | [10] |

| Hydrogen Bond Acceptor Count | 7 | [10] |

Based on these parent compounds, Methylprednisolone-16-carboxylate is expected to be a white crystalline solid with a molecular weight of approximately 418.49 g/mol (for the 6α-methyl version). Its solubility in water is likely to be very low, while it is expected to be soluble in organic solvents like methanol, ethanol, and dichloromethane. The esterification of the carboxylic acid would increase its lipophilicity compared to prednisolone-16-carboxylic acid.

Experimental Protocols

Synthesis of Methylprednisolone-16-carboxylate

The synthesis of Methylprednisolone-16-carboxylate can be envisioned as a two-step process: first, the introduction of a carboxylic acid group at the 16-position of a methylprednisolone precursor, followed by esterification. A key intermediate for the synthesis of 16-carboxylate esters is the corresponding 16,17-unsaturated corticosteroid.[11]

Step 1: Synthesis of a 16,17-unsaturated Methylprednisolone Derivative

This can be achieved through the elimination of a 17-acyloxy group from a suitable methylprednisolone precursor.[11]

Step 2: Introduction of the Carboxylate Group

The 16-carboxylate group can be introduced via various methods, one of which involves the 1,3-dipolar cycloaddition of nitrile oxides to the 16,17-double bond of a 1,4,16-pregnatriene-3,20-dione derivative.[12]

Step 3: Esterification of the 16-carboxylic acid

The final step involves the esterification of the 16-carboxylic acid with methanol. A common method for such esterification is the use of diazomethane.[13]

Illustrative Protocol for Esterification:

-

Dissolve the prednisolone-16-carboxylic acid derivative in a suitable solvent system, such as a mixture of methanol and dichloromethane.

-

Cool the solution in an ice bath.

-

Add a freshly prepared ethereal solution of diazomethane dropwise with stirring until a persistent yellow color is observed.

-

Allow the reaction to proceed for a short period (e.g., 30 minutes) at 0°C.

-

Quench the excess diazomethane by the dropwise addition of acetic acid until the yellow color disappears.

-

Remove the solvent under reduced pressure.

-

Purify the resulting crude product (Methylprednisolone-16-carboxylate) by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).

-

Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, MS, and IR).

Analytical Methods

The analysis of Methylprednisolone-16-carboxylate in biological matrices or pharmaceutical formulations would likely employ high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS).

Illustrative HPLC-MS/MS Protocol:

-

Sample Preparation: For biological samples (e.g., plasma, urine), a protein precipitation step with a solvent like acetonitrile, followed by liquid-liquid extraction or solid-phase extraction (SPE) would be necessary to remove interfering substances.[14]

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column is typically used for steroid analysis.

-

Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with a small amount of an acidifier like formic acid to improve peak shape and ionization efficiency.

-

Flow Rate: Typically in the range of 0.2-0.5 mL/min.

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in positive ion mode is generally effective for corticosteroids.

-

Detection Mode: Multiple Reaction Monitoring (MRM) would be used for quantification, monitoring specific precursor-to-product ion transitions for both the analyte and an internal standard. For Methylprednisolone-16-carboxylate, one would expect a precursor ion corresponding to [M+H]⁺.

-

Biological Activity and Signaling Pathway

As a derivative of methylprednisolone, Methylprednisolone-16-carboxylate is expected to exert its biological effects primarily through the glucocorticoid receptor (GR).

Glucocorticoid Receptor Signaling Pathway

Glucocorticoids diffuse across the cell membrane and bind to the cytosolic GR, which is complexed with heat shock proteins (HSPs).[13] Upon ligand binding, the HSPs dissociate, and the activated GR-ligand complex translocates to the nucleus.[13] In the nucleus, it can act in several ways:

-

Transactivation: The GR dimer can bind to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins.

-

Transrepression: The GR can interact with and inhibit the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1, thereby downregulating the expression of inflammatory cytokines, chemokines, and adhesion molecules.[15]

-

Non-genomic effects: Rapid, non-transcriptional effects have also been described, which are mediated by membrane-bound GR or cytosolic GR interacting with signaling kinases.[9][15]

The introduction of the 16-carboxylate ester may influence the binding affinity to the GR and the pharmacokinetic profile, potentially leading to a "softer" drug with more localized action and faster systemic clearance through hydrolysis to the inactive carboxylic acid.[12]

Mandatory Visualizations

Caption: Glucocorticoid Receptor Signaling Pathway.

References

- 1. methyl 11,17,21-trihydroxy-3,20-dioxopregna-1,4-diene-16-carboxylate | 111802-47-2 [amp.chemicalbook.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. caymanchem.com [caymanchem.com]

- 4. scbt.com [scbt.com]

- 5. Methylprednisolone (CAS 83-43-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. Methylprednisolone | C22H30O5 | CID 6741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Methylprednisolone [webbook.nist.gov]

- 8. labeling.pfizer.com [labeling.pfizer.com]

- 9. Methylprednisolone aceponate (86401-95-8) 1H NMR spectrum [chemicalbook.com]

- 10. Prednisolone-16-carboxylic acid | C22H28O7 | CID 17756756 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. ovid.com [ovid.com]

- 12. New steroidal antiinflammatory agents: prednisolone derivatives with an isoxazoline fusion at the 16- and 17-carbons and an alkyl carboxylate at the 16 alpha-position - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and Pharmacology of Anti-inflammatory Steroidal Antedrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A rapid and sensitive LC-ESI-MS/MS method for detection and quantitation of methylprednisolone and methylprednisolone acetate in rat plasma after intra-articular administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

A Technical Guide to the Physicochemical Properties of Methylprednisolone-16-Carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylprednisolone-16-carboxylate is a derivative of the synthetic glucocorticoid methylprednisolone. Glucocorticoids are a class of steroid hormones that play a crucial role in regulating a wide range of physiological processes, including metabolism, immune response, and inflammation. Methylprednisolone itself is a potent anti-inflammatory and immunosuppressive agent. The addition of a carboxylate group at the 16-position is anticipated to modify its pharmacokinetic and pharmacodynamic properties. This technical guide provides a comprehensive overview of the available physicochemical data for methylprednisolone-16-carboxylate, drawing upon information from closely related compounds where direct data is unavailable. This document is intended to serve as a foundational resource for researchers and professionals involved in the development and characterization of novel steroid-based therapeutics.

Physicochemical Properties

| Property | Methylprednisolone | Prednisolone-16-carboxylic acid | Methylprednisolone-16-carboxylate (Estimated) |

| Molecular Formula | C22H30O5 | C22H28O7 | C23H30O7 |

| Molecular Weight | 374.47 g/mol [1][2] | 404.45 g/mol | ~418.48 g/mol |

| Appearance | White to practically white, odorless, crystalline powder[3] | - | Likely a white to off-white solid |

| Melting Point | 228-237 °C[4] | - | Expected to be a high-melting solid |

| Solubility | Practically insoluble in water; sparingly soluble in alcohol, dioxane, and methanol; slightly soluble in acetone and chloroform; very slightly soluble in ether.[3] | - | Expected to have low aqueous solubility and be soluble in organic solvents like DMSO and DMF. |

| pKa | - | - | The carboxylic acid precursor would have an acidic pKa. The methyl ester would not have a readily ionizable proton. |

Experimental Protocols

The characterization of methylprednisolone-16-carboxylate would involve a suite of analytical techniques standardly used for small molecule steroids.

Synthesis

The synthesis of methylprednisolone-16-carboxylate would likely involve the esterification of methylprednisolone-16-carboxylic acid. A general procedure for Fischer esterification is as follows:

-

Dissolution: Dissolve methylprednisolone-16-carboxylic acid in an excess of methanol, which acts as both the solvent and the reactant.

-

Catalysis: Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

-

Reaction: Heat the mixture to reflux for several hours to drive the equilibrium towards the ester product.

-

Work-up: After the reaction is complete, neutralize the acid catalyst. The product can then be extracted with an organic solvent and purified using techniques like column chromatography.

Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are critical for confirming the structure.

-

Sample Preparation: Dissolve a few milligrams of the purified compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquisition: Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Analysis: The presence of a new singlet in the ¹H NMR spectrum around 3.7 ppm would be indicative of the methyl ester protons. The ¹³C NMR would show a new quartet for the methyl carbon and a shift in the carbonyl carbon of the carboxylic acid.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

-

Technique: Electrospray ionization (ESI) or chemical ionization (CI) are suitable techniques for steroid analysis.[5]

-

Analysis: The high-resolution mass spectrum should show the molecular ion peak corresponding to the exact mass of methylprednisolone-16-carboxylate. The fragmentation pattern can provide further structural confirmation.

Purity Analysis

High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for assessing the purity of pharmaceutical compounds.

-

Column: A reversed-phase C18 column is typically used for steroid analysis.

-

Mobile Phase: A gradient of water and an organic solvent like acetonitrile or methanol is commonly employed.

-

Detection: UV detection at a wavelength where the chromophore of the steroid absorbs (around 240-250 nm) is standard.

-

Quantification: The purity is determined by the area percentage of the main peak relative to all other peaks in the chromatogram.

Signaling Pathways and Mechanism of Action

As a derivative of methylprednisolone, methylprednisolone-16-carboxylate is expected to exert its biological effects through the same primary mechanism: interaction with the glucocorticoid receptor (GR).

Genomic Signaling Pathway

The classical mechanism of glucocorticoid action is genomic, involving the regulation of gene transcription.

Caption: Genomic signaling pathway of glucocorticoids.

This pathway involves the binding of the glucocorticoid to the cytosolic glucocorticoid receptor (GR), which is part of a multiprotein complex including heat shock protein 90 (HSP90). Ligand binding induces a conformational change, leading to the dissociation of the complex and the translocation of the activated GR into the nucleus. In the nucleus, the GR dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This interaction can either enhance or suppress gene transcription, leading to the synthesis of anti-inflammatory proteins and the repression of pro-inflammatory cytokines.[6][7][8]

Non-Genomic Signaling Pathway

Glucocorticoids can also elicit rapid, non-genomic effects that are independent of gene transcription.

References

- 1. studysmarter.co.uk [studysmarter.co.uk]

- 2. Methylprednisolone | C22H30O5 | CID 6741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. labeling.pfizer.com [labeling.pfizer.com]

- 4. Solu Medrol (Methylprednisolone sodium succinate): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 5. Identification of steroids by chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Methylprednisolone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. What is the mechanism of Methylprednisolone? [synapse.patsnap.com]

- 8. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]

Discovery and origin of Methyl prednisolone-16-carboxylate as a prednisolone derivative.

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the quest for potent anti-inflammatory therapies with minimized systemic side effects, the concept of "antedrugs" has emerged as a pivotal strategy in medicinal chemistry. This technical guide delves into the discovery and origin of methylprednisolone-16-carboxylate, a prednisolone derivative born from this innovative approach. An antedrug is a pharmacologically active compound designed to exert its therapeutic effect locally and then undergo rapid metabolic inactivation to a non-toxic substance upon entering systemic circulation[1]. This design philosophy is paramount in the development of safer corticosteroids, and methylprednisolone-16-carboxylate stands as a prime example of its application.

The "Antedrug" Concept: A Paradigm Shift in Steroid Design

The foundational principle of the antedrug concept, introduced by Lee and Soliman in 1982, was to engineer molecules with a built-in "self-destruct" mechanism[1]. In the context of corticosteroids, this involves incorporating a metabolically labile functional group into the steroid nucleus. For methylprednisolone-16-carboxylate, this labile group is the 16-carboxylate ester. At the site of application, the ester remains intact, allowing the molecule to bind to the glucocorticoid receptor and elicit its anti-inflammatory effects. However, once the drug is absorbed into the bloodstream, ubiquitous esterase enzymes rapidly hydrolyze the methyl ester to the corresponding carboxylic acid. This resulting prednisolone-16-carboxylic acid is pharmacologically inactive and is readily excreted, thereby reducing the risk of systemic adverse effects commonly associated with prolonged corticosteroid use[1].

Synthesis of Methylprednisolone-16-Carboxylate: A Multi-Step Approach

The synthesis of methylprednisolone-16-carboxylate is a multi-step process that begins with the modification of the core prednisolone structure. While a single, detailed protocol is not available in the literature, the following experimental workflow has been constructed from various sources describing the synthesis of related 16-carboxylate prednisolone derivatives.

Experimental Protocol: Synthesis of Methylprednisolone-16-Carboxylate

Step 1: Formation of the 16,17-Unsaturated Intermediate

-

Starting Material: Prednisolone.

-

Reaction: Introduction of a double bond between the C16 and C17 positions. This is a critical step to enable the subsequent introduction of the carboxylate group at C16.

-

Procedure (based on related syntheses):

-

Protect the 11β- and 21-hydroxyl groups of prednisolone, for example, as acetates.

-

Introduce a leaving group at the 17α-position, such as a mesylate or tosylate.

-

Induce elimination of the 17α-leaving group and a proton from C16 using a suitable base (e.g., DBU in an inert solvent) to form the 16,17-double bond.

-

Deprotect the hydroxyl groups to yield the 16,17-unsaturated prednisolone intermediate.

-

Step 2: Introduction of the 16-Nitrile Group

-

Intermediate: 16,17-Unsaturated prednisolone.

-

Reaction: Addition of a cyanide group to the C16 position.

-

Procedure (based on related syntheses):

-

React the 16,17-unsaturated intermediate with a cyanide source, such as potassium cyanide or acetone cyanohydrin, in a suitable solvent system. This reaction proceeds via a Michael addition mechanism.

-

Step 3: Conversion of the Nitrile to the Methyl Carboxylate

-

Intermediate: 16α-cyano-prednisolone.

-

Reaction: Hydrolysis of the nitrile group to a carboxylic acid, followed by esterification to the methyl ester.

-

Procedure (based on related syntheses):

-

Hydrolysis: Treat the 16α-cyano intermediate with a strong acid (e.g., concentrated HCl) or base (e.g., NaOH) in an aqueous-alcoholic solvent under reflux to hydrolyze the nitrile to a carboxylic acid.

-

Esterification: React the resulting 16α-carboxylic acid with methanol in the presence of an acid catalyst (e.g., sulfuric acid) or using a milder esterification agent like diazomethane or methyl iodide with a base to form methylprednisolone-16-carboxylate.

-

Purification: The final product is purified using chromatographic techniques such as column chromatography on silica gel.

-

Biological Activity and Quantitative Data

The introduction of the 16-methoxycarbonyl group is designed to maintain local anti-inflammatory activity while facilitating rapid systemic inactivation. The biological activity of methylprednisolone-16-carboxylate and related compounds has been evaluated in various in vitro and in vivo models.

| Parameter | Compound | Value | Reference |

| Glucocorticoid Receptor Binding Affinity | 21-thioalkylether derivatives of methyl 16-prednisolone carboxylates | Lowered affinity compared to prednisolone | [2] |

| In Vitro Metabolism (Hydrolysis) | Steroidal antedrugs (general) | Rapid hydrolysis to inactive carboxylic acids | [1] |

| Anti-inflammatory Potency (Croton oil-induced ear edema) | 16α-alkoxycarbonyl-17-deoxyprednisolone derivatives | Potencies relative to prednisolone (1.0) ranged from 1.0 to 4.7 | [3] |

Mechanism of Action and Metabolic Inactivation

Methylprednisolone-16-carboxylate exerts its anti-inflammatory effects through the classical glucocorticoid receptor (GR) signaling pathway.

Signaling Pathway of Methylprednisolone-16-Carboxylate

Caption: Glucocorticoid receptor signaling pathway of Methylprednisolone-16-carboxylate.

Upon entering the target cell, methylprednisolone-16-carboxylate binds to the cytosolic glucocorticoid receptor, which is complexed with heat shock proteins (HSPs). This binding event causes the dissociation of the HSPs and the translocation of the activated steroid-receptor complex into the nucleus. Within the nucleus, the complex dimerizes and binds to glucocorticoid response elements (GREs) on the DNA, leading to the transactivation of anti-inflammatory genes and the transrepression of pro-inflammatory genes.

Metabolic Inactivation Workflow

Caption: Metabolic inactivation of Methylprednisolone-16-carboxylate.

Once methylprednisolone-16-carboxylate enters the systemic circulation, it is rapidly hydrolyzed by esterases into the inactive prednisolone-16-carboxylic acid metabolite[1]. This rapid inactivation is the cornerstone of the antedrug approach, preventing the molecule from exerting systemic effects and leading to a more favorable safety profile.

Conclusion

Methylprednisolone-16-carboxylate represents a significant advancement in the design of safer anti-inflammatory steroids. Its development, rooted in the "antedrug" concept, showcases a sophisticated approach to medicinal chemistry where metabolic lability is engineered into the molecule to confine its activity to the target site. The multi-step synthesis, while complex, yields a compound with the potential for high therapeutic efficacy and reduced systemic toxicity. This technical guide provides a comprehensive overview for researchers and drug development professionals, highlighting the key aspects of its discovery, synthesis, and mechanism of action, thereby serving as a valuable resource for the continued development of safer and more effective anti-inflammatory therapies.

References

- 1. Synthesis and Pharmacology of Anti-inflammatory Steroidal Antedrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Steroidal anti-inflammatory antedrugs: synthesis and pharmacological evaluation of 16 alpha-alkoxycarbonyl-17-deoxyprednisolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

CAS number and molecular formula for Methyl prednisolone-16-carboxylate.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl Prednisolone-16-Carboxylate, a soft corticosteroid designed for potent local anti-inflammatory activity with reduced systemic side effects. This document details its chemical properties, synthesis, biological activity, and metabolic fate.

Chemical Identity and Properties

This compound, also known by its systematic name methyl 11β,17,21-trihydroxy-3,20-dioxopregna-1,4-diene-16-carboxylate, is a synthetic derivative of prednisolone.[1] The introduction of a metabolically labile methoxycarbonyl group at the C-16 position is a key feature of its design as an "antedrug".[2][3]

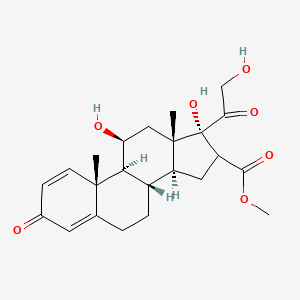

Table 1: Chemical Identifiers and Molecular Formula

| Identifier | Value |

| Systematic Name | methyl 11β,17,21-trihydroxy-3,20-dioxopregna-1,4-diene-16-carboxylate |

| CAS Number | 111802-47-2[1] |

| Molecular Formula | C23H30O7[1] |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 418.48 g/mol | [1] |

| Parent Compound | Prednisolone-16-carboxylic acid | [4] |

| Parent Compound MW | 404.5 g/mol | [4] |

Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives is based on the modification of prednisolone. The key strategic step involves the introduction of a carboxylate ester group at the C-16 position.[2][3]

General Synthesis Pathway

The synthesis of 16-carboxylate esters of prednisolone is achieved through key intermediates such as 16,17-unsaturated corticosteroids.[3] A generalized workflow for the synthesis is outlined below.

Caption: Generalized synthesis workflow for this compound.

Experimental Protocol for Anti-inflammatory Activity Assay (Croton Oil-Induced Ear Edema Model)

This in vivo bioassay is commonly used to evaluate the topical anti-inflammatory potency of corticosteroids.[2][5]

-

Animal Model: Male Sprague-Dawley rats are typically used.

-

Induction of Inflammation: A solution of croton oil in an appropriate vehicle (e.g., acetone) is applied to the inner surface of one ear of each rat to induce edema. The other ear serves as a control.

-

Drug Application: The test compound, this compound, and a reference standard (e.g., prednisolone) are dissolved in the croton oil solution at various concentrations and applied topically to the ears of different groups of rats.

-

Assessment of Edema: After a specified period (e.g., 4-6 hours), the rats are euthanized, and a standardized section of each ear is punched out and weighed.

-

Calculation of Potency: The anti-inflammatory effect is measured as the percentage inhibition of edema in the treated group compared to the control group (receiving only croton oil). The dose that causes 50% inhibition of edema (ID50) is calculated to determine the potency.

Biological Activity and Mechanism of Action

This compound is designed as a "soft steroid" or "antedrug," which is a pharmacologically active compound that undergoes predictable metabolism to an inactive form after exerting its therapeutic effect at the target site.[2] This design aims to separate the local anti-inflammatory effects from systemic side effects.

Anti-inflammatory Potency

Studies have shown that Methyl 11β,17α,21-trihydroxy-3,20-dioxo-pregna-1,4-diene-16α-carboxylate (an isomer of the target compound) has significantly higher topical anti-inflammatory activity compared to its parent compound, prednisolone.[2][5] In the croton oil-induced ear edema assay, it was found to be 14 times more potent than prednisolone.[2] This enhanced local activity is a key advantage of this class of compounds.

Table 3: Comparative Topical Anti-inflammatory Activity

| Compound | Relative Potency (vs. Prednisolone) | Bioassay Model |

| Prednisolone | 1 | Croton oil ear edema |

| Methyl Prednisolone-16α-carboxylate | 14 | Croton oil ear edema[2] |

| Methyl Prednisolone-16α-carboxylate | 5.5 | Cotton pellet granuloma[5] |

Mechanism of Action and Signaling Pathway

The anti-inflammatory action of this compound, like other corticosteroids, is mediated through its interaction with glucocorticoid receptors (GR).

Caption: General signaling pathway for glucocorticoid anti-inflammatory action.

Upon diffusing into the target cell, the steroid binds to the cytosolic glucocorticoid receptor, leading to the dissociation of heat shock proteins. The activated steroid-receptor complex then translocates to the nucleus, where it binds to glucocorticoid response elements (GREs) on the DNA. This interaction modulates the transcription of target genes, leading to the increased expression of anti-inflammatory proteins and the decreased expression of pro-inflammatory cytokines.

Metabolism and Pharmacokinetics

The key to the improved safety profile of this compound is its rapid metabolism to an inactive carboxylic acid metabolite upon entering systemic circulation.[6]

Metabolic Pathway: Hydrolysis

The ester linkage at the C-16 position is susceptible to hydrolysis by esterases present in plasma and other tissues.[7] This metabolic conversion is a detoxification pathway that deactivates the molecule.

Caption: Metabolic inactivation of this compound via hydrolysis.

In Vitro Hydrolysis Studies

The rate of hydrolysis of prednisolone ester derivatives has been studied in the plasma of different species. For instance, 16α-methoxycarbonyl prednisolone was observed to be rapidly and completely hydrolyzed within one hour of incubation in rat and rabbit plasma, and within four hours in human plasma.[7] This rapid inactivation is consistent with the antedrug concept and supports the potential for a wider therapeutic window with reduced systemic side effects.

Table 4: In Vitro Plasma Hydrolysis of 16α-Methoxycarbonyl Prednisolone

| Species | Time for Complete Hydrolysis |

| Rat | < 1 hour[7] |

| Rabbit | < 1 hour[7] |

| Human | < 4 hours[7] |

Conclusion

This compound represents a promising approach in the development of safer corticosteroids. Its design as a soft steroid, with high local anti-inflammatory potency and rapid systemic inactivation through hydrolysis, offers the potential for effective treatment of inflammatory conditions with a minimized risk of the adverse effects commonly associated with conventional corticosteroids. Further research and clinical development are warranted to fully elucidate the therapeutic potential of this compound.

References

- 1. methyl 11,17,21-trihydroxy-3,20-dioxopregna-1,4-diene-16-carboxylate | 111802-47-2 [amp.chemicalbook.com]

- 2. New potent topical anti-inflammatory steroids with reduced side effects: derivatives of steroid-16-carboxy esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Pharmacology of Anti-inflammatory Steroidal Antedrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Prednisolone-16-carboxylic acid | C22H28O7 | CID 17756756 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. A novel class of local antiinflammatory steroids. 2nd communication: pharmacological studies of methyl 11 beta,17 alpha,21- trihydroxy-3,20-dioxo-pregna-1,4-diene-16 alpha-carboxylate and methyl 11 beta,21-dihydroxy-3,20-dioxo-pregna-1,4-diene-16 alpha-carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. New steroidal antiinflammatory agents: prednisolone derivatives with an isoxazoline fusion at the 16- and 17-carbons and an alkyl carboxylate at the 16 alpha-position - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vitro hydrolysis of steroid acid ester derivatives of prednisolone in plasma of different species - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Metabolic Stability of Methylprednisolone-16-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro metabolic stability of methylprednisolone-16-carboxylate. Due to the limited availability of specific quantitative data for methylprednisolone-16-carboxylate in the public domain, this guide integrates information on the metabolic fate of closely related corticosteroid esters and the parent compound, methylprednisolone, to provide a scientifically grounded assessment. The primary metabolic pathway for methylprednisolone esters is rapid hydrolysis to the pharmacologically active methylprednisolone, which is then subject to further metabolism.

Introduction to In Vitro Metabolic Stability

In vitro metabolic stability assays are crucial in drug discovery and development to predict the in vivo pharmacokinetic properties of a new chemical entity. These assays, typically using liver microsomes or hepatocytes, determine the rate at which a compound is metabolized by drug-metabolizing enzymes. Key parameters derived from these studies include the half-life (t½) and intrinsic clearance (CLint), which are vital for forecasting in vivo clearance, bioavailability, and potential drug-drug interactions.

Metabolic Pathways of Methylprednisolone-16-carboxylate

The metabolism of methylprednisolone-16-carboxylate is anticipated to proceed in two main stages:

-

Phase 0: Hydrolysis of the Ester: The initial and primary metabolic step is the hydrolysis of the 16-carboxylate ester bond. This reaction is primarily catalyzed by carboxylesterases, which are abundant in the liver and plasma.[1] This rapid conversion yields the active parent steroid, methylprednisolone, and the corresponding carboxylic acid.

-

Phase I and Phase II Metabolism of Methylprednisolone: Following its formation, methylprednisolone undergoes extensive Phase I and Phase II metabolism.

-

Phase I reactions are primarily mediated by cytochrome P450 (CYP) enzymes, particularly CYP3A4, and include hydroxylations and reductions.[2]

-

Phase II reactions involve the conjugation of methylprednisolone and its Phase I metabolites with endogenous molecules, such as glucuronic acid, to increase their water solubility and facilitate excretion.

-

dot```dot graph "Metabolic Pathway of Methylprednisolone-16-carboxylate" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

"Methylprednisolone-16-carboxylate" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Methylprednisolone" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Phase I Metabolites" [fillcolor="#FBBC05", fontcolor="#202124"]; "Phase II Conjugates" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Excretion" [shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

"Methylprednisolone-16-carboxylate" -> "Methylprednisolone" [label="Hydrolysis (Carboxylesterases)"]; "Methylprednisolone" -> "Phase I Metabolites" [label="Oxidation/Reduction (CYP450s)"]; "Phase I Metabolites" -> "Phase II Conjugates" [label="Glucuronidation, etc."]; "Methylprednisolone" -> "Phase II Conjugates" [label="Glucuronidation, etc."]; "Phase II Conjugates" -> "Excretion"; }

Caption: Experimental workflow for a liver microsomal stability assay.

Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability, including both Phase I and Phase II metabolic pathways, as hepatocytes contain a full complement of drug-metabolizing enzymes and cofactors.

Objective: To determine the in vitro half-life and intrinsic clearance of methylprednisolone-16-carboxylate in human hepatocytes.

Materials:

-

Cryopreserved or fresh human hepatocytes

-

Hepatocyte culture medium (e.g., Williams' Medium E)

-

Methylprednisolone-16-carboxylate

-

96-well collagen-coated plates (for plated hepatocytes) or suspension culture vessels

-

Incubator (37°C, 5% CO2)

-

Acetonitrile (for reaction termination)

-

Internal standard for LC-MS/MS analysis

-

LC-MS/MS system

Procedure:

-

Hepatocyte Preparation: Thaw and prepare a suspension of cryopreserved human hepatocytes according to the supplier's protocol. For plated assays, seed the hepatocytes onto collagen-coated plates and allow them to attach.

-

Pre-incubation: Pre-incubate the hepatocyte suspension or plated cells at 37°C in a CO2 incubator.

-

Initiation of Reaction: Add methylprednisolone-16-carboxylate (prepared in culture medium) to the hepatocytes.

-

Time Points: At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), collect aliquots of the cell suspension or the supernatant from the plated cells.

-

Reaction Termination: Terminate the reaction by adding cold acetonitrile with an internal standard.

-

Sample Processing: For suspension assays, lyse the cells and centrifuge to pellet cellular debris. For plated assays, collect the supernatant after quenching.

-

Analysis: Analyze the supernatant using a validated LC-MS/MS method to determine the concentration of the parent compound.

-

Data Analysis: Similar to the microsomal assay, calculate the half-life and intrinsic clearance from the disappearance of the parent compound over time.

Analytical Methodology

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of drugs and their metabolites in in vitro metabolism studies due to its high sensitivity, selectivity, and speed.

Key LC-MS/MS Parameters:

-

Chromatography: Reversed-phase chromatography using a C18 column is typically employed for the separation of corticosteroids and their metabolites.

-

Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used for the detection of methylprednisolone and its derivatives.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity for quantification. Specific precursor-to-product ion transitions for methylprednisolone-16-carboxylate and its expected metabolite, methylprednisolone, need to be optimized.

Conclusion

The in vitro metabolic stability of methylprednisolone-16-carboxylate is expected to be primarily governed by its rapid hydrolysis to methylprednisolone, a reaction catalyzed by carboxylesterases. The resulting active metabolite, methylprednisolone, is then subject to further Phase I and Phase II metabolism. While specific quantitative data for the 16-carboxylate ester in human liver in vitro systems is lacking, the provided experimental protocols offer a robust framework for its determination. Such studies are essential for a comprehensive understanding of its pharmacokinetic profile and for guiding further drug development efforts. Future research should focus on generating precise in vitro metabolic stability data for methylprednisolone-16-carboxylate in human liver microsomes and hepatocytes to enable more accurate predictions of its in vivo behavior.

References

Potential Biological Activity of Methylprednisolone-16-Carboxylate: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical document explores the potential biological activity of Methylprednisolone-16-Carboxylate, a novel corticosteroid derivative designed based on the "antedrug" concept. While direct experimental data on this specific compound is limited in publicly available literature, this paper extrapolates its potential pharmacological profile from studies on structurally related prednisolone-16-carboxylate analogs. The introduction of a metabolically labile carboxylate group at the C-16 position is hypothesized to enhance topical anti-inflammatory potency while minimizing systemic side effects. This whitepaper provides a comprehensive overview of the underlying scientific principles, potential mechanism of action, proposed experimental workflows for its evaluation, and relevant quantitative data from analogous compounds.

Introduction: The Antedrug Concept and Corticosteroid Design

Systemic corticosteroids are potent anti-inflammatory and immunosuppressive agents, but their clinical use is often limited by a range of adverse effects. The "antedrug" approach to drug design aims to overcome this limitation by developing compounds that are active at the site of application but are rapidly metabolized to inactive forms upon entering systemic circulation. For topical corticosteroids, the introduction of a metabolically susceptible group, such as a carboxylate ester at the C-16 position, has been investigated as a promising strategy. This modification is intended to create a "soft" steroid that exerts its therapeutic effect locally and is then hydrolyzed to a less active carboxylic acid metabolite, thereby reducing the risk of systemic side effects.

Methylprednisolone, a potent glucocorticoid, serves as the parent compound for the hypothetical Methylprednisolone-16-Carboxylate. The addition of the 6α-methyl group to the prednisolone structure is known to enhance glucocorticoid activity. The further incorporation of a 16-carboxylate moiety is expected to modulate its pharmacokinetic and pharmacodynamic properties, potentially leading to a highly potent topical anti-inflammatory agent with an improved safety profile.

Proposed Mechanism of Action

It is anticipated that Methylprednisolone-16-Carboxylate will exert its anti-inflammatory effects through the classical glucocorticoid receptor (GR) signaling pathway.

-

Receptor Binding and Translocation: The steroid molecule is expected to diffuse across the cell membrane and bind to the cytosolic GR, which is part of a multiprotein complex. Upon binding, the receptor undergoes a conformational change, dissociates from the complex, and translocates to the nucleus.

-

Transcriptional Regulation: In the nucleus, the ligand-receptor complex will likely dimerize and bind to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This interaction can either upregulate the transcription of anti-inflammatory genes (e.g., annexin A1, IκBα) or downregulate the expression of pro-inflammatory genes (e.g., cytokines, chemokines, adhesion molecules) through transactivation and transrepression mechanisms, respectively.

The key distinction for an antedrug is its metabolic fate. Upon absorption into the systemic circulation, it is hypothesized that the 16-carboxylate ester would be rapidly hydrolyzed by esterases to the corresponding inactive carboxylic acid, thus preventing significant systemic glucocorticoid effects.

Visualizing the Glucocorticoid Receptor Signaling Pathway

Caption: Glucocorticoid Receptor Signaling Pathway for Methylprednisolone-16-Carboxylate.

Quantitative Data from Analogous Compounds

| Compound | Assay | Potency vs. Prednisolone | Systemic Effects (Thymolysis) | Reference |

| Methyl 11β,17α,21-trihydroxy-3,20-dioxo-pregna-1,4-diene-16α-carboxylate (Prednisolone-16-carboxylate) | Croton Oil Ear Edema (Topical) | ~14 times more potent | Greatly reduced | [1] |

| 17- and/or 21-esters of Prednisolone-16-carboxylate | Croton Oil Ear Edema (Topical) | Further enhanced | Not observed | [1] |

| 21-thioalkylether derivatives of Methyl 16-prednisolonecarboxylates | Glucocorticoid Receptor Binding | Lowered affinity | Not reported | [2] |

| Methyl 9α-fluoroprednisolone-16-carboxylate | Croton Oil Ear Edema (Topical) | ~2 times more potent | Not increased | [3] |

Proposed Experimental Protocols for Evaluation

To fully characterize the biological activity of a novel compound like Methylprednisolone-16-Carboxylate, a series of in vitro and in vivo experiments would be necessary.

In Vitro Assays

Objective: To determine the affinity of Methylprednisolone-16-Carboxylate for the human glucocorticoid receptor.

Methodology: A competitive binding assay using a fluorescently labeled glucocorticoid ligand (e.g., Fluormone™ GS Red) and purified human GR.

-

Reagent Preparation: Prepare a screening buffer containing purified GR and a stabilizing peptide. Serially dilute the test compound (Methylprednisolone-16-Carboxylate) and a reference standard (e.g., dexamethasone).

-

Assay Plate Setup: In a microplate, combine the fluorescent ligand, the GR preparation, and the various concentrations of the test compound or reference standard.

-

Incubation: Incubate the plate at room temperature in the dark for 2-4 hours to allow the binding reaction to reach equilibrium.

-

Measurement: Measure the fluorescence polarization of each well using a suitable plate reader. A decrease in polarization indicates displacement of the fluorescent ligand by the test compound.

-

Data Analysis: Calculate the IC50 value, which is the concentration of the test compound that causes a 50% reduction in the binding of the fluorescent ligand. This value is inversely proportional to the binding affinity.

In Vivo Assays

Objective: To evaluate the topical anti-inflammatory potency of Methylprednisolone-16-Carboxylate.

Methodology: This model assesses the ability of a topically applied agent to inhibit the inflammatory edema induced by croton oil.

-

Animal Acclimatization: Acclimate male albino mice to the laboratory conditions for at least one week.

-

Grouping and Treatment: Divide the mice into groups (n=6-8 per group): a negative control group (vehicle), a positive control group (e.g., a known potent topical corticosteroid), and several groups for different doses of Methylprednisolone-16-Carboxylate.

-

Induction of Inflammation: Apply a solution of croton oil in a suitable vehicle (e.g., acetone) to the inner surface of the right ear of each mouse. The left ear serves as a control and receives only the vehicle.

-

Topical Application: Shortly after the croton oil application, topically apply the vehicle, positive control, or test compound to the right ear of the respective groups.

-

Evaluation of Edema: After a set period (e.g., 4-6 hours), sacrifice the animals and punch out a standard-sized circular section from both ears. Weigh the ear punches.

-

Data Analysis: The degree of edema is the difference in weight between the right and left ear punches. Calculate the percentage inhibition of edema for each treatment group compared to the negative control group. Determine the ID50 (the dose that causes 50% inhibition of edema).

Objective: To assess the systemic anti-inflammatory activity of Methylprednisolone-16-Carboxylate following systemic administration (as a measure of potential side effects).

Methodology: This is a classic model of acute inflammation.

-

Animal Acclimatization: Acclimate male Wistar rats to the laboratory conditions.

-

Grouping and Administration: Divide the rats into groups and administer the test compound or vehicle systemically (e.g., orally or intraperitoneally).

-

Induction of Edema: After a predetermined time (e.g., 1 hour), inject a solution of carrageenan into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume of each rat at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

-

Data Analysis: Calculate the percentage increase in paw volume for each group and compare the treated groups to the vehicle control group to determine the extent of systemic anti-inflammatory activity.

Proposed Experimental Workflow

The following diagram illustrates a logical workflow for the preclinical evaluation of Methylprednisolone-16-Carboxylate.

Caption: Proposed workflow for the preclinical evaluation of Methylprednisolone-16-Carboxylate.

Conclusion

While direct experimental evidence is lacking, the application of the "antedrug" concept to the potent corticosteroid methylprednisolone, through the introduction of a 16-carboxylate group, presents a compelling strategy for the development of a novel topical anti-inflammatory agent. Based on data from analogous prednisolone derivatives, it is hypothesized that Methylprednisolone-16-Carboxylate could exhibit enhanced topical potency with a significantly improved systemic safety profile due to rapid metabolic inactivation. The experimental protocols and workflow outlined in this whitepaper provide a robust framework for the future investigation and validation of this promising therapeutic candidate. Further research, including chemical synthesis and comprehensive biological evaluation, is warranted to fully elucidate the pharmacological properties of Methylprednisolone-16-Carboxylate.

References

Methodological & Application

Application Note: HPLC-UV Method for the Quantification of Methylprednisolone-16-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection for the quantitative analysis of Methylprednisolone-16-carboxylate. This method is crucial for the pharmaceutical industry, enabling accurate quantification in bulk drug substances, pharmaceutical dosage forms, and for monitoring in stability studies. The described protocol provides a straightforward and reproducible approach, ensuring high sensitivity, linearity, and precision in line with ICH guidelines.

Introduction

Methylprednisolone is a potent synthetic glucocorticoid used for its anti-inflammatory and immunosuppressive properties. During its synthesis, storage, or metabolism, various related substances and degradation products can emerge, one of which is Methylprednisolone-16-carboxylate. The presence and quantity of such impurities must be meticulously monitored to ensure the safety and efficacy of the final drug product. A reliable analytical method is therefore essential for its quantification. This document provides a detailed protocol for an HPLC-UV method specifically tailored for the analysis of Methylprednisolone-16-carboxylate.

Experimental Protocol

This section provides a detailed methodology for the quantification of Methylprednisolone-16-carboxylate using an HPLC-UV system.

Materials and Reagents

-

Reference Standard: Methylprednisolone-16-carboxylate (Purity ≥ 98%)

-

Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Water (HPLC Grade, filtered and degassed)

-

Acids: Orthophosphoric acid (AR Grade)

-

Sample: Bulk drug or pharmaceutical formulation containing Methylprednisolone

Equipment

-

High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector, pump, autosampler, and column oven.

-

Data acquisition and processing software.

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

Chromatographic Conditions

A summary of the optimal chromatographic conditions is presented in the table below.

| Parameter | Condition |

| Column | C18 (250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Acetonitrile and 0.1% v/v Orthophosphoric Acid in Water (75:25 v/v)[1] |

| Flow Rate | 1.0 mL/min[1] |

| Injection Volume | 20 µL[2][3] |

| Column Temperature | 50 °C[4][5] |

| Detection Wavelength | 245 nm[1] |

| Run Time | Approximately 10 minutes |

Preparation of Solutions

Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of Methylprednisolone-16-carboxylate reference standard and transfer it into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 0.1 - 40 µg/mL.[1]

Sample Preparation: Accurately weigh a quantity of the sample equivalent to 10 mg of Methylprednisolone and transfer it to a 100 mL volumetric flask. Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to dissolve. Dilute to volume with the mobile phase and mix well. Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation Summary

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines. The key validation parameters are summarized below.

| Validation Parameter | Result |

| Linearity (µg/mL) | 0.1 - 40[1] |

| Correlation Coefficient (r²) | > 0.999[1][4][6] |

| Limit of Detection (LOD) | 0.017% w/w[4][6] |

| Limit of Quantification (LOQ) | 0.05% w/w[4][6] |

| Accuracy (% Recovery) | 99.1% - 104.8%[4][6] |

| Precision (%RSD) | < 2%[1][4][6] |

| Specificity | No interference from blank, placebo, and other related impurities was observed. The method is stability-indicating.[1][4][6] |

Experimental Workflow Diagram

The following diagram illustrates the logical workflow of the HPLC-UV analysis for the quantification of Methylprednisolone-16-carboxylate.

Caption: Experimental workflow for the quantification of Methylprednisolone-16-carboxylate.

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical relationship in a stability-indicating HPLC method development and validation process.

Caption: Logical flow of stability-indicating HPLC method development and validation.

Conclusion

The HPLC-UV method described in this application note is demonstrated to be simple, accurate, and robust for the quantification of Methylprednisolone-16-carboxylate. The method's validation in accordance with ICH guidelines confirms its suitability for routine quality control and stability testing in the pharmaceutical industry. The clear separation of the analyte from other potential impurities makes it a reliable stability-indicating method.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. A new validated facile HPLC analysis method to determine methylprednisolone including its derivatives and practical application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. asianpubs.org [asianpubs.org]

- 5. asianpubs.org [asianpubs.org]

- 6. researchgate.net [researchgate.net]

Using Methyl prednisolone-16-carboxylate as a reference standard in pharmaceutical analysis.

Application Notes: Methylprednisolone-16-carboxylate as a Reference Standard

Introduction

Methylprednisolone is a potent synthetic glucocorticoid used for its anti-inflammatory and immunosuppressive effects in treating a wide range of conditions, including arthritis, allergic reactions, and asthma exacerbations.[1] In pharmaceutical analysis, the purity and potency of the active pharmaceutical ingredient (API) are of utmost importance. Reference standards are highly characterized materials used to ensure the identity, strength, quality, and purity of drug substances and drug products. Methylprednisolone-16-carboxylate, a derivative of methylprednisolone, serves as a critical reference standard, particularly for the quantification of methylprednisolone and its related substances in various pharmaceutical formulations.

Applications

The primary application of Methylprednisolone-16-carboxylate as a reference standard is in chromatographic and spectroscopic analytical methods. It is particularly useful for:

-

Identification: Confirming the identity of methylprednisolone in a sample by comparing its chromatographic retention time or spectroscopic signature to that of the reference standard.

-

Purity Assessment: Identifying and quantifying impurities and degradation products in methylprednisolone drug substances and products.

-

Assay: Accurately determining the concentration of methylprednisolone in a formulation. High-performance liquid chromatography (HPLC) is a common technique where this reference standard is employed.[2][3]

-

Method Validation: Establishing the performance characteristics of analytical procedures, including linearity, accuracy, precision, and specificity.

Certified Reference Materials (CRMs) for methylprednisolone and its related compounds are available from various pharmacopeias, including the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP), as well as commercial suppliers.[4][5][6] These standards are produced and certified under stringent quality management systems like ISO 17034 and ISO/IEC 17025 to ensure their traceability and reliability.[5]

Experimental Protocols

Protocol 1: Quantification of Methylprednisolone in Tablets by HPLC

This protocol describes a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of methylprednisolone in tablet formulations using Methylprednisolone-16-carboxylate as a reference standard.

1. Materials and Reagents

-

Methylprednisolone-16-carboxylate Reference Standard

-

Methylprednisolone tablets

-

Acetonitrile (HPLC grade)

-

Glacial Acetic Acid (analytical grade)

-

Water for Injection (WFI) or ultrapure water

-

0.45 µm membrane filters

2. Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector, pump, and autosampler.

-

C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Data acquisition and processing software.

3. Chromatographic Conditions

| Parameter | Condition |

| Mobile Phase | WFI:Glacial Acetic Acid:Acetonitrile (63:2:35 v/v/v) |

| Flow Rate | 2.0 mL/min |

| Column | C18 (250 mm x 4.6 mm, 5 µm) |

| Detection Wavelength | 254 nm |

| Injection Volume | 20 µL |

| Column Temperature | Ambient |

| Run Time | Approximately 15 minutes |

4. Preparation of Solutions

-

Standard Stock Solution (e.g., 500 µg/mL): Accurately weigh about 25 mg of Methylprednisolone-16-carboxylate Reference Standard and transfer it to a 50 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

-

Working Standard Solutions: Prepare a series of dilutions from the Standard Stock Solution to create working standards with concentrations ranging from 50% to 150% of the expected sample concentration (e.g., 5, 7, 10, 12, and 15 µg/mL).[2]

-

Sample Preparation:

-

Weigh and finely powder not fewer than 20 methylprednisolone tablets.

-

Transfer a portion of the powder equivalent to 10 mg of methylprednisolone to a 100 mL volumetric flask.

-

Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to dissolve the drug.

-

Dilute to volume with the mobile phase and mix well.

-

Filter a portion of the solution through a 0.45 µm membrane filter into an HPLC vial.

-

5. System Suitability

Before sample analysis, inject the working standard solution (at 100% concentration) six times. The system is deemed suitable for use if the following criteria are met:

-

Relative Standard Deviation (RSD) of the peak area: Not more than 2.0%.

-

Tailing factor: Not more than 2.0.

-

Theoretical plates: Not less than 2000.

6. Analysis

-

Inject the prepared standard and sample solutions into the HPLC system.

-

Record the chromatograms and measure the peak areas.

-

Calculate the concentration of methylprednisolone in the sample by comparing the peak area of the sample to the peak area of the standard.

Quantitative Data Summary

The following table summarizes typical performance characteristics for an HPLC method for the analysis of methylprednisolone, which would be validated using a reference standard like Methylprednisolone-16-carboxylate.

| Parameter | Result |

| Linearity Range | 1-5 µg/mL[7] |

| Correlation Coefficient (r²) | > 0.999[7][8] |

| Limit of Detection (LOD) | 143.97 ng/mL (for MP)[8] |

| Limit of Quantification (LOQ) | 436.27 ng/mL (for MP)[8] |

| Accuracy (Recovery) | 98-102% |

| Precision (RSD) | < 2.0% |

Visualizations

Experimental Workflow

Caption: Workflow for HPLC analysis using a reference standard.

Glucocorticoid Signaling Pathway

Methylprednisolone, as a glucocorticoid, exerts its effects through the glucocorticoid receptor (GR).

Caption: Simplified glucocorticoid receptor signaling pathway.

References

- 1. Methylprednisolone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. ijsart.com [ijsart.com]

- 3. [PDF] A new validated facile HPLC analysis method to determine methylprednisolone including its derivatives and practical application | Semantic Scholar [semanticscholar.org]

- 4. Methylprednisolone Pharmaceutical Secondary Standard; Certified Reference Material 83-43-2 [sigmaaldrich.com]

- 5. Methylprednisolone Acetate Pharmaceutical Secondary Standard; Certified Reference Material 53-36-1 [sigmaaldrich.com]

- 6. Reference Standards catalogue - British Pharmacopoeia [pharmacopoeia.com]

- 7. wjbphs.com [wjbphs.com]

- 8. A new validated facile HPLC analysis method to determine methylprednisolone including its derivatives and practical application - PMC [pmc.ncbi.nlm.nih.gov]

Evaluating the Cytotoxicity of Methylprednisolone-16-carboxylate: A Protocol for Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for assessing the cytotoxic effects of Methylprednisolone-16-carboxylate on cultured cells. The following methodologies are established and widely used for determining cell viability and death.

Disclaimer: Limited direct data exists for Methylprednisolone-16-carboxylate. The following protocols are based on established methods for the parent compound, methylprednisolone, and other corticosteroids. Researchers should perform initial solubility and stability tests for Methylprednisolone-16-carboxylate in their specific cell culture medium. The provided concentration ranges are starting points and may require optimization.

Introduction

Methylprednisolone, a synthetic glucocorticoid, exerts its effects by binding to the glucocorticoid receptor (GR), which then translocates to the nucleus and modulates gene expression.[1][2] This signaling cascade ultimately results in anti-inflammatory and immunosuppressive responses.[3][4][5] Esterification, such as the addition of a 16-carboxylate group, can alter the physicochemical properties of the parent drug, including its solubility and lipophilicity, which may, in turn, influence its cytotoxic profile.[3] This protocol outlines key in vitro assays to determine the cytotoxic potential of Methylprednisolone-16-carboxylate.

Experimental Protocols

A crucial first step is the preparation of the test compound. Given that methylprednisolone is practically insoluble in water, a stock solution of Methylprednisolone-16-carboxylate should be prepared in a sterile, cell culture grade solvent such as dimethyl sulfoxide (DMSO). The final concentration of DMSO in the cell culture medium should be kept constant across all treatments and should not exceed a non-toxic level (typically ≤ 0.5%).

Cell Culture

The choice of cell line is critical and should be relevant to the intended therapeutic application or research question. For general cytotoxicity screening, commonly used cell lines include HeLa, A549, or HEK293. If investigating specific organ toxicity, a cell line derived from that organ should be used.

Table 1: General Cell Culture Conditions

| Parameter | Recommendation |

| Cell Line | Dependent on research focus (e.g., HeLa, A549, HepG2) |

| Culture Medium | As recommended by the cell line supplier (e.g., DMEM, RPMI-1640) |

| Supplements | 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin |

| Culture Conditions | 37°C, 5% CO2 in a humidified incubator |

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[6]

Table 2: MTT Assay Protocol

| Step | Procedure |

| 1. Cell Seeding | Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight. |

| 2. Compound Treatment | Treat cells with various concentrations of Methylprednisolone-16-carboxylate (e.g., 0.1, 1, 10, 100, 1000 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO) and an untreated control. |

| 3. MTT Addition | Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[6] |

| 4. Formazan Solubilization | Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. |

| 5. Absorbance Reading | Measure the absorbance at 570 nm using a microplate reader. |

LDH Assay for Cytotoxicity

The Lactate Dehydrogenase (LDH) assay quantifies the amount of LDH released from damaged cells into the culture medium, serving as a marker for cytotoxicity.

Table 3: LDH Assay Protocol

| Step | Procedure |

| 1. Cell Seeding and Treatment | Follow steps 1 and 2 from the MTT assay protocol. |

| 2. Supernatant Collection | After the incubation period, centrifuge the plate at 200 x g for 5 minutes. Carefully collect 50 µL of the supernatant from each well. |

| 3. LDH Reaction | Transfer the supernatant to a new 96-well plate and add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions). |

| 4. Incubation | Incubate the plate at room temperature for 30 minutes, protected from light. |

| 5. Absorbance Reading | Measure the absorbance at 490 nm using a microplate reader. |

Annexin V/Propidium Iodide Assay for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Table 4: Annexin V/PI Apoptosis Assay Protocol

| Step | Procedure |

| 1. Cell Seeding and Treatment | Seed cells in a 6-well plate and treat with selected concentrations of Methylprednisolone-16-carboxylate for the desired time. |

| 2. Cell Harvesting | Harvest the cells by trypsinization and collect both adherent and floating cells. |

| 3. Cell Washing | Wash the cells twice with cold PBS. |

| 4. Staining | Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark. |

| 5. Flow Cytometry Analysis | Analyze the stained cells by flow cytometry within one hour. |

Data Presentation

All quantitative data should be presented in a clear and organized manner to facilitate comparison between different concentrations and time points.

Table 5: Summary of Expected Quantitative Data

| Assay | Parameter Measured | Units | Example Data Presentation |

| MTT | Cell Viability | % of Control | Dose-response curve |

| LDH | Cytotoxicity | % of Maximum LDH Release | Bar graph |

| Annexin V/PI | Apoptosis/Necrosis | % of Total Cell Population | Quadrant plot and bar graph |

Visualizations

Experimental Workflow

Caption: Experimental workflow for cytotoxicity assessment.

Glucocorticoid Signaling Pathway

Caption: Glucocorticoid receptor signaling pathway.

References

- 1. Species-specific differences in the glucocorticoid receptor transactivation function upon binding with betamethasone-esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics/pharmacodynamics of glucocorticoids: modeling the glucocorticoid receptor dynamics and dose/response of commonly prescribed glucocorticoids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Glucocorticoids: binding affinity and lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Opposing effects of methylprednisolone on in vitro alloantigen-induced cytotoxic and suppressor lymphocytes in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CN101230084A - Chemical synthesis method of methylprednisolone - Google Patents [patents.google.com]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

In vivo experimental design for studying the pharmacokinetics of Methyl prednisolone-16-carboxylate.

Application Notes & Protocols: In Vivo Pharmacokinetics of Methylprednisolone-16-Carboxylate

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides a comprehensive guide for designing and executing in vivo pharmacokinetic (PK) studies for methylprednisolone-16-carboxylate, a novel corticosteroid antedrug candidate. The protocols outlined are based on established methodologies for corticosteroids, adapted to address the unique metabolic characteristics anticipated for this compound.

Introduction

Methylprednisolone is a potent synthetic glucocorticoid used for its anti-inflammatory and immunosuppressive properties.[1] However, long-term systemic use can lead to significant side effects.[2][3] The development of "antedrugs"—compounds designed to act locally and then rapidly metabolize into inactive forms—is a key strategy to improve the safety profile of corticosteroids.

Methylprednisolone-16-carboxylate is a prednisolone derivative designed as an antedrug.[4] It features a metabolically labile carboxylate ester group at the C-16 position. This structural feature is intended to be rapidly hydrolyzed by systemic esterases into an inactive carboxylic acid metabolite, thereby minimizing systemic exposure and associated side effects.[4]

The successful development of this compound hinges on a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) profile. This guide details the experimental design, protocols, and data analysis framework required to characterize the in vivo pharmacokinetics of methylprednisolone-16-carboxylate and its primary metabolite.

Proposed Metabolic Pathway

The central hypothesis is that the C-16 carboxylate ester is the primary site of metabolic inactivation. The diagram below illustrates this proposed pathway.

Caption: Proposed metabolic inactivation of Methylprednisolone-16-carboxylate.

In Vivo Experimental Design & Protocols

A robust in vivo study is critical to determine the pharmacokinetic profile. This protocol is designed for rats, a common preclinical species for corticosteroid research.[2][5][6]

Animal Model

-

Species: Male Wistar or Sprague-Dawley rats.[5]

-

Weight: 225–275 g.

-

Acclimatization: Animals should be acclimatized for at least one week prior to the study in a temperature-controlled environment with a 12-hour light/dark cycle and free access to food and water.[5]

-

Consideration: For certain studies, adrenalectomized (ADX) rats may be used to eliminate the confounding influence of endogenous corticosteroids like corticosterone.[2][3]

Dosing and Administration

-

Formulation: Methylprednisolone-16-carboxylate is predicted to have low water solubility. A suitable non-aqueous vehicle (e.g., polyethylene glycol, DMSO, or a lipid-based formulation) must be developed and tested for tolerability.

-

Routes of Administration:

-

Intravenous (IV) Bolus: Essential for determining fundamental PK parameters such as clearance (CL), volume of distribution (Vd), and elimination half-life (t½). Administer via a cannulated tail vein.

-

Intramuscular (IM) or Other Route: To assess bioavailability (F) and absorption kinetics. The IM route is common for corticosteroid administration.[2][5][6]

-

-

Dose Level: Based on typical high doses for methylprednisolone in rats, an initial dose of 50 mg/kg can be considered.[2][5][6] Dose-ranging studies are recommended to establish linearity.

Experimental Groups and Sample Collection

A parallel study design is recommended.

| Group | N | Route | Dose (mg/kg) | Sampling Matrix |

| 1 | 5 | IV | 50 | Plasma |

| 2 | 5 | IM | 50 | Plasma |

-

Blood Sampling:

-

Schedule: Due to the expected rapid hydrolysis, a dense early sampling schedule is crucial. A typical schedule would be:

-

IV: Pre-dose, 2, 5, 10, 15, 30, 60, 120, 240, and 360 minutes post-dose.

-

IM: Pre-dose, 5, 10, 15, 30, 60, 90, 120, 240, and 360 minutes post-dose.

-

-

Collection: Collect approximately 200 µL of blood from the tail vein or a cannulated vessel into tubes containing an anticoagulant (e.g., K2-EDTA) and an esterase inhibitor (e.g., sodium fluoride) to prevent ex vivo degradation.[7]

-

Processing: Immediately place samples on ice. Centrifuge at 4°C (e.g., 2,000 x g for 10 minutes) within 30 minutes of collection to separate plasma.

-

Storage: Store plasma samples at -80°C until bioanalysis.

-

Experimental Workflow Diagram

Caption: Workflow for the in vivo pharmacokinetic study.

Bioanalytical Method Protocol

A highly sensitive and specific bioanalytical method is required to simultaneously quantify methylprednisolone-16-carboxylate and its inactive acid metabolite in plasma.

Analytical Technique

-

Method: A validated High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS or LC-MS/MS) method is the gold standard for this application due to its high sensitivity and selectivity.

-

Instrumentation: A triple quadrupole mass spectrometer is recommended.

Sample Preparation

-

Thaw plasma samples on ice.

-

Aliquot 50 µL of plasma into a 96-well plate or microcentrifuge tube.

-

Add 10 µL of an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound like fluorometholone).[8]

-

Perform protein precipitation by adding 200 µL of cold acetonitrile.

-

Vortex for 2 minutes, then centrifuge at 4,000 x g for 15 minutes to pellet the precipitated protein.

-

Transfer the supernatant to a clean plate or vials for injection onto the LC-MS/MS system.

Chromatographic and Mass Spectrometric Conditions

The following table provides starting parameters for method development, which must be optimized for the specific analytes.

| Parameter | Recommended Starting Condition |

| HPLC Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic AcidEmploy a gradient elution. |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Ionization Mode | Electrospray Ionization (ESI), likely positive mode. |

| MS/MS Detection | Multiple Reaction Monitoring (MRM). Specific parent-to-daughter ion transitions must be determined by infusing pure standards of the parent drug and its metabolite. |

| Assay Validation | The method must be fully validated according to FDA or other relevant regulatory guidelines for linearity, accuracy, precision, selectivity, stability, limit of detection (LOD), and limit of quantitation (LOQ).[9][10] |

Data Presentation and Analysis

Pharmacokinetic Parameters

Data should be analyzed using non-compartmental analysis (NCA) with software such as Phoenix® WinNonlin®. The key parameters to be determined for both the parent drug and the metabolite are summarized below.

| Parameter | Abbreviation | Description |

| Maximum Concentration | Cmax | The highest observed concentration in plasma. |

| Time to Maximum Concentration | Tmax | The time at which Cmax is observed. |